Diethyl [3-(trimethoxysilyl)propyl]phosphonate
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Overview
Description
Diethyl [3-(trimethoxysilyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C8H21O6PSi. It is a versatile chemical used in various fields due to its unique properties, which include the ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(trimethoxysilyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with 3-chloropropyltrimethoxysilane. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
Diethyl [3-(trimethoxysilyl)propyl]phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups and phosphonic acid derivatives.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions at room temperature.
Condensation: Requires the presence of catalysts such as acids or bases and is often conducted at elevated temperatures.
Substitution: Involves nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Produces silanol and phosphonic acid derivatives.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [3-(trimethoxysilyl)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Mechanism of Action
The mechanism of action of diethyl [3-(trimethoxysilyl)propyl]phosphonate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of siloxane bonds, providing enhanced adhesion and stability .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-(trimethoxysilyl)propylamine
- Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- (3-Aminopropyl)trimethoxysilane
- (3-Aminopropyl)triethoxysilane
Uniqueness
Diethyl [3-(trimethoxysilyl)propyl]phosphonate is unique due to its dual functionality, combining the properties of both phosphonates and silanes. This allows it to form strong bonds with a wide range of materials, making it highly versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications .
Properties
CAS No. |
51826-92-7 |
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Molecular Formula |
C10H25O6PSi |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
3-diethoxyphosphorylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C10H25O6PSi/c1-6-15-17(11,16-7-2)9-8-10-18(12-3,13-4)14-5/h6-10H2,1-5H3 |
InChI Key |
ZSJAXZNRNXJIKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC[Si](OC)(OC)OC)OCC |
Origin of Product |
United States |
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